Boc-Cys(Acm)-ONp

描述

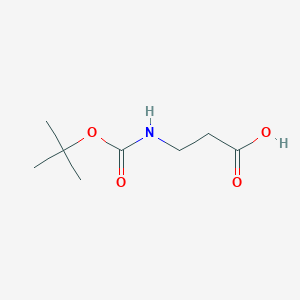

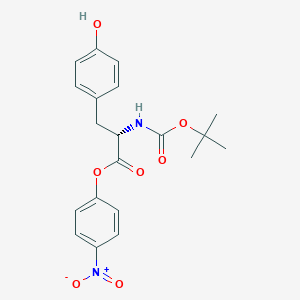

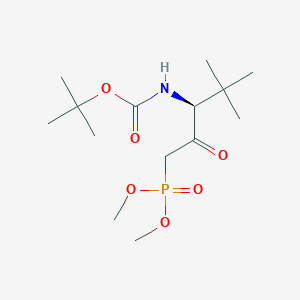

Boc-Cys(Acm)-ONp is a cystine derivative used in various chemical synthesis and peptide chemistry . It has a molecular weight of 292.35 g/mol .

Synthesis Analysis

The synthesis of this compound involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Molecular Structure Analysis

The linear formula of this compound is CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . The molecular weight is 292.35 .Chemical Reactions Analysis

The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .Physical And Chemical Properties Analysis

This compound is a white powder . It has an optical activity of [α]20/D −36.5±1.5°, c = 1% in H2O . Its melting point is 111-114 °C .科学研究应用

药物递送系统

N-叔丁氧羰基-S-乙酰甲基-L-半胱氨酸-对硝基苯酚酯 (Boc-Cys(Acm)-ONp): 用于开发药物递送系统,特别是形成核心交联的热敏性聚合物胶束 。这些胶束可以响应温度变化,使其成为控制药物释放的理想选择。使用天然化学连接 (NCL) 进行交联可提供稳定的结构,可以封装治疗剂并在目标部位释放它们。

热敏性纳米颗粒

该化合物在热敏性纳米颗粒的分子设计中起着至关重要的作用 。这些纳米颗粒可以在人体温度附近发生相变,这对生物医学应用(如癌症治疗)至关重要,因为它们可以响应生理环境释放药物。

肽合成

在肽合成中,This compound用作半胱氨酸残基的保护基 。这使得能够选择性地形成二硫键,这对于合成具有正确折叠模式的复杂肽和蛋白质至关重要。

蛋白质生物偶联

该化合物在蛋白质生物偶联中也很重要。 它可以对蛋白质进行位点特异性修饰,这对于创建靶向治疗剂和诊断工具有利 。

高分子化学

在高分子化学中,This compound有助于合成具有独特性能(如下临界溶液温度 (LCST) 和上临界溶液温度 (UCST) 行为)的嵌段共聚物 。这些聚合物在智能涂层和响应性表面方面具有潜在应用。

生物技术应用

含有This compound的聚合物的温度依赖性行为在生物技术应用中得到了利用 。例如,它们可用于对温度变化做出反应的生物传感器,提供一种检测生物信号的方法。

药学

在药学中,使用This compound创建热敏性聚合物的能力正在探索用于开发新型药物制剂 。这些制剂可以通过确保药物仅在作用部位起作用来提高药物的疗效和安全性。

材料科学

作用机制

Target of Action

Boc-Cys(Acm)-ONp is a derivative of the amino acid cysteine, which is used in peptide synthesis . The primary target of this compound is the cysteine thiol group in peptides and proteins . The role of this compound is to protect the cysteine thiol group during peptide synthesis, allowing for the formation of complex disulfide-rich peptides .

Mode of Action

The compound interacts with its targets by attaching to the cysteine thiol group, thereby protecting it from unwanted reactions during the peptide synthesis process . This protection is temporary and can be removed under specific conditions, allowing the cysteine thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis, specifically the formation of disulfide bonds . Disulfide bonds are crucial for the stability and function of many proteins. By protecting the cysteine thiol group, this compound allows for the controlled formation of these bonds, thereby influencing the structure and function of the synthesized proteins .

Result of Action

The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides with the desired structure and function . By protecting the cysteine thiol group, it allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many proteins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the solvent used can affect the rate of reaction, allowing a degree of selectivity between different cysteine protecting groups . Moreover, the temperature and pH of the reaction environment can also impact the efficiency of the protection and deprotection processes .

安全和危害

Boc-Cys(Acm)-ONp should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of Boc-Cys(Acm)-ONp research involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

属性

IUPAC Name |

(4-nitrophenyl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c1-11(21)18-10-28-9-14(19-16(23)27-17(2,3)4)15(22)26-13-7-5-12(6-8-13)20(24)25/h5-8,14H,9-10H2,1-4H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMVJNPHWLDKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974190 | |

| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58651-76-6 | |

| Record name | p-Nitrophenyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058651766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({[2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-nitrophenoxy)-3-oxopropyl]sulfanyl}methyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)